molecular formula C6H4B2Br2N4 B103459 Boron complex CAS No. 16998-93-9

Boron complex

Katalognummer B103459
CAS-Nummer: 16998-93-9
Molekulargewicht: 313.6 g/mol
InChI-Schlüssel: WSJBILWWGJIHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boron is a chemical element that has been found to form complexes with various organic and inorganic compounds. Boron complexes have been studied extensively due to their unique chemical and biological properties.

Wirkmechanismus

The mechanism of action of boron complexes is not fully understood, but it is believed that they interact with biological molecules, such as proteins and enzymes, through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can result in various biological effects.
Biochemical and Physiological Effects
Boron complexes have been found to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance wound healing. Boron complexes have also been found to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Boron complexes have several advantages for lab experiments, including their stability, solubility, and ease of synthesis. However, they also have limitations, such as their potential toxicity and the need for specialized equipment and techniques for their synthesis and analysis.

Zukünftige Richtungen

There are several future directions for the study of boron complexes. One area of research is the development of new boron complexes with improved properties, such as increased stability and reduced toxicity. Another area of research is the use of boron complexes in drug delivery systems, as they have been found to enhance the delivery of drugs to specific tissues and cells. Additionally, the potential use of boron complexes in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active research.
Conclusion
In conclusion, boron complexes have unique chemical and biological properties that make them valuable for scientific research. They have been studied extensively for their potential use in various applications, including cancer treatment and the development of new materials. Further research is needed to fully understand the mechanism of action of boron complexes and to develop new and improved boron complexes with enhanced properties.

Synthesemethoden

Boron complexes can be synthesized through various methods, including the reaction of boron compounds with organic or inorganic compounds, the reaction of boron compounds with metal ions, and the reaction of boron compounds with other boron compounds. The most common method of synthesizing boron complexes is the reaction of boron compounds with organic or inorganic compounds.

Wissenschaftliche Forschungsanwendungen

Boron complexes have been extensively studied for their scientific research applications. They have been used in the development of new materials, such as polymers and ceramics, and in the production of electronic devices, such as transistors and solar cells. Boron complexes have also been studied for their potential use in cancer treatment, as they have been found to have anti-tumor properties.

Eigenschaften

CAS-Nummer

16998-93-9

Produktname

Boron complex

Molekularformel

C6H4B2Br2N4

Molekulargewicht

313.6 g/mol

InChI

InChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H

InChI-Schlüssel

WSJBILWWGJIHKJ-UHFFFAOYSA-N

SMILES

[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br

Kanonische SMILES

[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br

Andere CAS-Nummern

16998-93-9

Synonyme

2,6-DIBROMOPYRAZABOLE, 97

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.